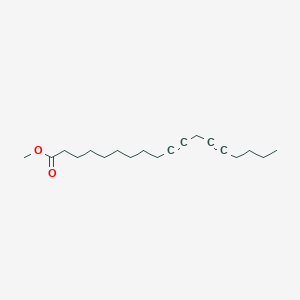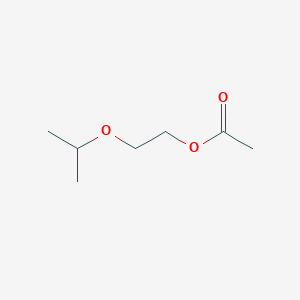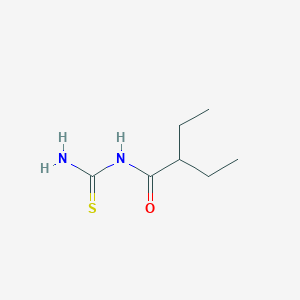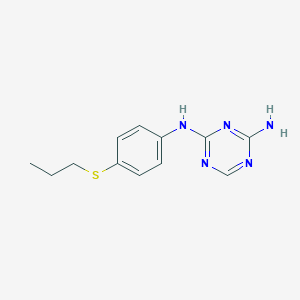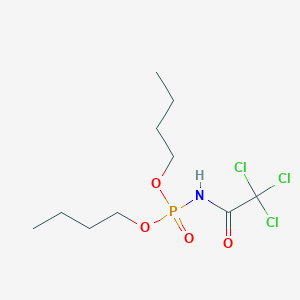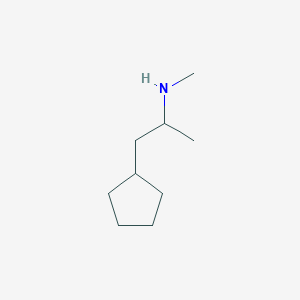
Diethyl (3-methylanilino)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (3-methylanilino)propanedioate, also known as MAPD, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of Diethyl (3-methylanilino)propanedioate is not fully understood. However, it is believed that Diethyl (3-methylanilino)propanedioate exerts its biological effects through the modulation of various signaling pathways. Diethyl (3-methylanilino)propanedioate has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression, which may contribute to its anti-inflammatory and anticancer properties.
Biochemical and Physiological Effects:
Diethyl (3-methylanilino)propanedioate has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which may contribute to its antioxidant and anti-inflammatory properties. Diethyl (3-methylanilino)propanedioate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer properties. Additionally, Diethyl (3-methylanilino)propanedioate has been shown to have neuroprotective effects, which may make it a potential therapeutic agent for neurological disorders.
Advantages and Limitations for Lab Experiments
Diethyl (3-methylanilino)propanedioate has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, Diethyl (3-methylanilino)propanedioate also has some limitations, including its limited solubility in water and its potential to degrade under certain conditions.
Future Directions
There are several future directions for research on Diethyl (3-methylanilino)propanedioate. One potential direction is the development of new materials using Diethyl (3-methylanilino)propanedioate as a building block. Another potential direction is the investigation of Diethyl (3-methylanilino)propanedioate's potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
In conclusion, Diethyl (3-methylanilino)propanedioate is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method has been optimized to improve yield and purity, and it has been extensively studied for its potential antioxidant, anti-inflammatory, and anticancer properties. Further research is needed to fully understand the mechanism of action of Diethyl (3-methylanilino)propanedioate and its potential applications in various fields of scientific research.
Synthesis Methods
Diethyl (3-methylanilino)propanedioate can be synthesized through a multistep process involving the reaction of 3-methylaniline with ethyl acetoacetate, followed by the addition of diethyl malonate. The resulting product can be purified through recrystallization and column chromatography. This synthesis method has been optimized to improve the yield and purity of Diethyl (3-methylanilino)propanedioate.
Scientific Research Applications
Diethyl (3-methylanilino)propanedioate has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have antioxidant, anti-inflammatory, and anticancer properties. Diethyl (3-methylanilino)propanedioate has also been studied for its potential use as a fluorescent probe for imaging applications. Additionally, Diethyl (3-methylanilino)propanedioate has been investigated for its potential use in the synthesis of new materials and as a building block for the development of new drugs.
properties
CAS RN |
17033-61-3 |
|---|---|
Molecular Formula |
C14H19NO4 |
Molecular Weight |
265.3 g/mol |
IUPAC Name |
diethyl 2-(3-methylanilino)propanedioate |
InChI |
InChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3 |
InChI Key |
UEFYOXRABYKYLD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C |
Other CAS RN |
17033-61-3 |
synonyms |
diethyl 2-[(3-methylphenyl)amino]propanedioate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Oxaspiro[2.7]decane](/img/structure/B94683.png)
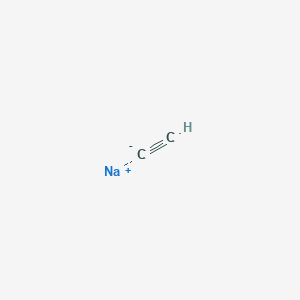
![9-Oxa-18,25-diazahexacyclo[15.8.0.02,10.03,8.011,16.019,24]pentacosa-1(25),2(10),3,5,7,11,13,15,17,19,21,23-dodecaene](/img/structure/B94689.png)
